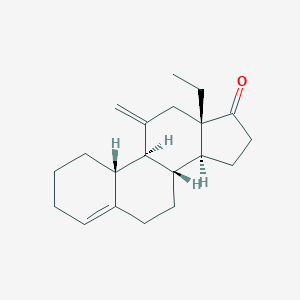
1-Phenyl-2-carbamoylethylgermanium sesquioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-carbamoylethylgermanium sesquioxide is a chemical compound that has been studied for its potential applications in scientific research. It is a type of organogermanium compound that contains a germanium atom, a phenyl group, and a carbamoyl group. This compound has been found to have interesting properties that make it useful in various research fields.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-carbamoylethylgermanium sesquioxide is not fully understood. However, it is thought to act by scavenging free radicals and other reactive oxygen species, which can cause damage to cells and tissues. Additionally, it may activate various cellular signaling pathways that are involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-Phenyl-2-carbamoylethylgermanium sesquioxide has a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. Additionally, it has been shown to protect cells from radiation-induced damage and to improve cell survival in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Phenyl-2-carbamoylethylgermanium sesquioxide in lab experiments is its antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, its potential use as a radioprotective agent makes it useful in the study of radiation-induced damage. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Phenyl-2-carbamoylethylgermanium sesquioxide. One area of interest is the study of its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential cellular targets for its activity. Finally, the development of more efficient synthesis methods for this compound could make it more readily available for use in research.
Synthesemethoden
The synthesis of 1-Phenyl-2-carbamoylethylgermanium sesquioxide can be achieved through a multistep process. The first step involves the reaction of phenylmagnesium bromide with germanium tetrachloride to form phenylgermanium dichloride. This compound is then reacted with ethyl carbamate to form 1-phenyl-2-carbamoylethylgermanium dichloride. Finally, this compound is treated with hydrogen peroxide to form 1-Phenyl-2-carbamoylethylgermanium sesquioxide.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-carbamoylethylgermanium sesquioxide has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been found to protect cells from radiation-induced damage.
Eigenschaften
CAS-Nummer |
105736-52-5 |
|---|---|
Produktname |
1-Phenyl-2-carbamoylethylgermanium sesquioxide |
Molekularformel |
C18H20Ge2N2O5 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
3-[[(3-amino-3-oxo-1-phenylpropyl)-oxogermyl]oxy-oxogermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O5/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
InChI-Schlüssel |
WQWYFDBRHWSELB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
Synonyme |
1-phenyl-2-carbamoylethylgermanium sesquioxide PCAGEO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




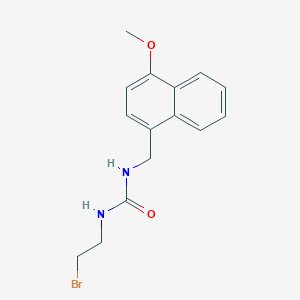
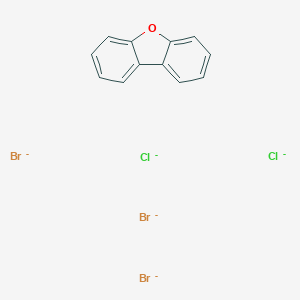
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
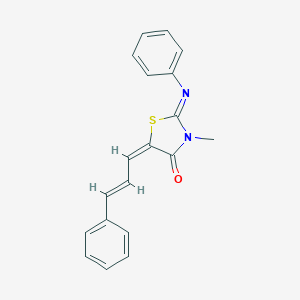
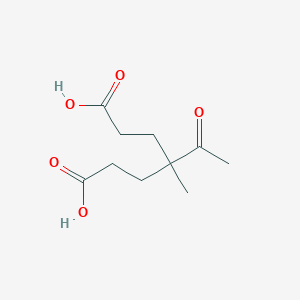




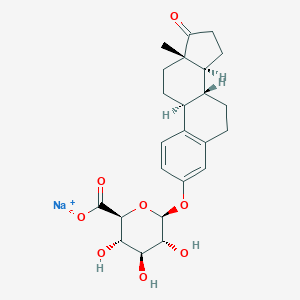

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
